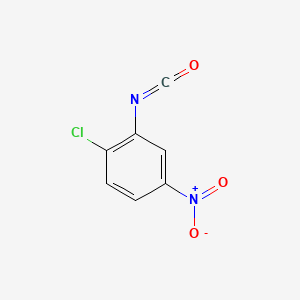

2-Chloro-5-nitrophenyl isocyanate

説明

Significance as a Key Synthetic Building Block

The primary significance of 2-chloro-5-nitrophenyl isocyanate lies in its role as a key synthetic building block. molport.com The electrophilic nature of the isocyanate group allows it to readily react with various nucleophiles, such as alcohols, amines, and water. molport.com This reactivity is the foundation for its use in creating diverse classes of compounds, including ureas, carbamates, and various heterocyclic systems.

The electron-withdrawing properties of the nitro and chloro substituents on the aromatic ring further enhance the electrophilicity of the isocyanate carbon, making it highly susceptible to nucleophilic attack. This heightened reactivity allows for chemical transformations to occur under mild conditions.

The compound serves as a crucial starting material for generating molecules with potential biological activity. For instance, it is employed in the synthesis of derivatives that have been investigated for applications in medicinal chemistry and agrochemicals. The ability to introduce the 2-chloro-5-nitrophenyl moiety into a target molecule via the isocyanate handle is a powerful tool for chemists seeking to modify or build complex molecular architectures.

Key Reactions of this compound:

| Reactant Type | Product Type | General Reaction |

| Amine (R-NH₂) | Substituted Urea (B33335) | R'-NCO + R-NH₂ → R'-NH-C(O)-NH-R |

| Alcohol (R-OH) | Carbamate (B1207046) | R'-NCO + R-OH → R'-NH-C(O)-O-R |

| Water (H₂O) | Amine + CO₂ | R'-NCO + H₂O → [R'-NH-C(O)-OH] → R'-NH₂ + CO₂ |

Where R' represents the 2-chloro-5-nitrophenyl group.

Historical Context of Aryl Isocyanates with Electron-Withdrawing Substituents

The development and use of aryl isocyanates are intrinsically linked to the discovery and application of phosgene (B1210022) (COCl₂). Historically, the most common method for producing isocyanates involves the phosgenation of primary amines. wikipedia.org In this process, a primary amine, such as 2-chloro-5-nitroaniline (B146338), is treated with phosgene or a phosgene equivalent. wikipedia.orggoogle.com This reaction proceeds through the formation of an intermediate carbamoyl (B1232498) chloride, which then eliminates hydrogen chloride to yield the isocyanate. wikipedia.org

The synthesis of aryl isocyanates bearing electron-withdrawing groups, like the nitro group, has been of interest for many years. These substituents activate the aromatic ring and influence the reactivity of the isocyanate group. The presence of such groups can make the parent amine a weaker nucleophile, requiring specific conditions for the phosgenation reaction to proceed efficiently. Early methods often involved carrying out the reaction at elevated temperatures to facilitate the elimination of HCl. google.com

Alternative, non-phosgene routes for isocyanate synthesis have also been developed, such as the Curtius, Hofmann, and Lossen rearrangements. wikipedia.org These methods involve the rearrangement of acyl azides, primary amides, or hydroxamic acids, respectively, to form the isocyanate intermediate. wikipedia.org These reactions have been instrumental in preparing isocyanates from carboxylic acid derivatives and have provided pathways to avoid the use of highly toxic phosgene.

Overview of Current Research Landscape and Emerging Directions

Current research involving this compound and related compounds continues to expand, driven by the demand for novel molecules in various scientific fields. A significant area of focus is the synthesis of complex heterocyclic compounds. rsc.org The isocyanate functionality provides a convenient entry point for constructing ring systems that are prevalent in pharmaceuticals and agrochemicals. For example, it can be used in cyclization reactions to form quinazolines, tetrahydroisoquinolines, and other nitrogen-containing heterocycles. nih.govresearchgate.net

The development of new synthetic methodologies remains a key research direction. This includes the use of catalysis to achieve more efficient and selective transformations of the isocyanate group. For instance, metal-catalyzed reactions are being explored to facilitate the synthesis of ureas and carbamates under even milder conditions. nih.gov

Furthermore, there is a growing trend towards creating libraries of compounds derived from this compound for high-throughput screening in drug discovery programs. nih.gov The structural diversity that can be easily generated from this single building block makes it an attractive starting point for identifying new bioactive agents. Research has shown that derivatives can exhibit a range of biological activities. nih.govmdpi.comnih.gov The ongoing exploration of its reactivity and its application in the synthesis of functional materials and biologically active compounds ensures that this compound will remain a relevant and valuable tool in organic chemistry.

Structure

3D Structure

特性

IUPAC Name |

1-chloro-2-isocyanato-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O3/c8-6-2-1-5(10(12)13)3-7(6)9-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMSHKRHIIDOIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394055 | |

| Record name | 2-Chloro-5-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68622-16-2 | |

| Record name | 2-Chloro-5-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloro 5 Nitrophenyl Isocyanate

Phosgenation-Based Synthetic Pathways: Modern Adaptations and Process Optimization

The reaction of an amine with phosgene (B1210022) remains a primary industrial method for isocyanate production. sabtechmachine.com For 2-chloro-5-nitrophenyl isocyanate, the process involves the direct reaction of its precursor, 2-chloro-5-nitroaniline (B146338), with phosgene. google.com Modern industrial practices have refined this process to maximize efficiency and product yield.

A common approach is the two-step liquid-phase phosgenation, often referred to as "cold-hot" phosgenation. sabtechmachine.com This method helps to minimize the formation of undesired byproducts, such as substituted ureas, which can occur from side reactions. sabtechmachine.com

The process begins with the "cold phosgenation" step, where 2-chloro-5-nitroaniline or its hydrochloride salt is reacted with excess phosgene in an inert solvent at a low temperature, typically ranging from -10°C to +20°C. google.com In this initial stage, a suspension containing an intermediate mixture of carbamic acid chloride and hydrochloride is formed. google.com

Following the initial reaction, the mixture undergoes "hot phosgenation." The temperature is gradually raised, generally to between 30°C and 170°C, while the introduction of phosgene continues. sabtechmachine.comgoogle.com This heating stage facilitates the decomposition of the carbamoyl (B1232498) chloride intermediate, eliminating hydrogen chloride (HCl) to yield the final this compound. google.comorgsyn.org The reaction is typically continued until the evolution of HCl gas ceases. google.com

Process optimization involves careful control of several parameters, as detailed in the following table.

| Parameter | Condition | Purpose |

| Reactant | 2-chloro-5-nitroaniline or its hydrochloride salt | Starting material for the isocyanate group formation. |

| Reagent | Excess Phosgene (COCl₂) | Ensures complete conversion of the amine and minimizes side reactions. google.com |

| Solvent | Inert solvents like chlorobenzene (B131634) or o-dichlorobenzene | Provides a reaction medium and helps control temperature. google.com |

| Temperature | Two-stage: -10°C to +20°C, then 30°C to 170°C | Optimizes reaction rate and minimizes byproduct formation. google.com |

| Yield | Generally 85% to 95% for isocyanates via this method. sabtechmachine.com | High efficiency is a key advantage of this pathway. |

Upon completion, the excess phosgene and HCl are typically removed by blowing an inert gas, like nitrogen, through the reaction mixture. sabtechmachine.com The final product can then be purified by distillation or recrystallization from a suitable solvent such as toluene (B28343). google.com

Phosgene-Free and Green Chemistry Approaches to Isocyanate Formation

The high toxicity of phosgene has driven significant research into safer, more environmentally benign synthetic routes to isocyanates. nih.govacs.org These "green chemistry" approaches aim to replace phosgene with less hazardous reagents or develop entirely new catalytic pathways. digitellinc.comresearchgate.net

One of the most studied phosgene-free routes is the reductive carbonylation of nitroarenes . digitellinc.comresearchgate.net This method can, in principle, produce an isocyanate directly from a nitro compound by reacting it with carbon monoxide (CO). nih.govresearchgate.net This pathway is particularly appealing as it could synthesize this compound from 1-chloro-2,4-dinitrobenzene (B32670) or similar nitroaromatic precursors. However, this direct synthesis often requires harsh reaction conditions, and the isocyanate product can be prone to oligomerization. researchgate.net

Other notable phosgene-free methods applicable to the synthesis of aryl isocyanates include:

Oxidative Carbonylation of Amines : This involves the reaction of an amine with carbon monoxide and an oxidant. researchgate.net

Dimethyl Carbonate (DMC) Method : Amines can be reacted with DMC to form carbamates, which are then thermally decomposed to yield isocyanates. nih.gov

Urea (B33335) Method : This pathway involves the reaction of ureas with alcohols to form carbamates, which can then be converted to isocyanates. researchgate.net

Staudinger–Aza-Wittig Reaction : This reaction uses carbon dioxide (CO₂), a non-toxic and abundant resource, to convert iminophosphoranes (derived from azides) into isocyanates. beilstein-journals.org Microwave-assisted versions of this reaction have been developed for efficiency. beilstein-journals.org

Curtius Rearrangement : This involves the thermal or photochemical decomposition of a carboxylic azide (B81097) to form an isocyanate. libretexts.org

The following table summarizes some key phosgene-free approaches.

| Method | Description | Key Advantage |

| Reductive Carbonylation | Direct reaction of a nitro compound with carbon monoxide (CO). researchgate.net | Utilizes nitro-precursors directly, avoiding the amine synthesis step. |

| Dimethyl Carbonate (DMC) Route | Two-step process via a carbamate (B1207046) intermediate formed from the amine and DMC. nih.gov | DMC is a much less hazardous reagent than phosgene. |

| Staudinger–Aza-Wittig Reaction | Conversion of an azide to an isocyanate using triphenylphosphine (B44618) and CO₂. beilstein-journals.org | Replaces phosgene with non-toxic carbon dioxide. |

| Curtius Rearrangement | Thermal decomposition of a carboxylic azide to an isocyanate. libretexts.org | Avoids the use of phosgene and can be induced photochemically. |

These alternative routes represent the frontier of isocyanate synthesis, aiming to create more sustainable industrial chemical processes. universiteitleiden.nl

Precursor Synthesis and Derivatization (e.g., from 2-chloro-5-nitroaniline)

The primary and most direct precursor for the phosgenation-based synthesis of this compound is 2-chloro-5-nitroaniline. google.com The synthesis of this crucial intermediate can be achieved through several distinct chemical pathways.

One common laboratory and industrial method involves the ammonolysis of 2,4-dichloronitrobenzene (B57281) . In this process, 2,4-dichloronitrobenzene is heated with ammonia (B1221849) in a solvent like toluene under pressure, leading to the selective substitution of one chlorine atom by an amino group to yield the desired product. chemicalbook.com

Another established route starts with 3-chloroaniline (B41212) . This multi-step process involves:

Acylation : The amino group of 3-chloroaniline is first protected, for example, by reacting it with formic acid. chemicalbook.com

Nitrification : The resulting formanilide (B94145) is then nitrated using a mixture of nitric acid and another acid or anhydride, which directs the nitro group to the desired position. chemicalbook.com

Hydrolysis : The protecting group is removed by hydrolysis, typically with a base like sodium hydroxide, to yield 2-chloro-5-nitroaniline. chemicalbook.com

A third synthetic approach is the direct nitration of 2-chloroaniline . This reaction uses a standard nitrating mixture, such as nitric acid and sulfuric acid, at low temperatures to control the exothermic reaction and achieve the desired isomer.

The table below outlines these synthetic routes to the key precursor.

| Starting Material | Key Reagents | Description |

| 2,4-Dichloronitrobenzene | Ammonia (NH₃), Toluene | High-temperature, high-pressure ammonolysis in an autoclave. chemicalbook.com |

| 3-Chloroaniline | 1. Formic Acid; 2. Nitric Acid/Acetic Anhydride; 3. Sodium Hydroxide | A three-step process involving protection, nitration, and deprotection. chemicalbook.com |

| 2-Chloroaniline | Nitric Acid, Sulfuric Acid | Direct electrophilic aromatic substitution (nitration) of the aniline (B41778) derivative. |

The physical properties of the resulting 2-chloro-5-nitroaniline have been well-characterized, with crystallographic data showing the molecule to be nearly planar. nih.gov

Mechanistic Investigations of Isocyanate Formation Reactions

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and minimizing byproducts. The mechanisms for both phosgene-based and phosgene-free routes have been subjects of detailed investigation.

In the phosgenation of amines , the reaction is believed to proceed through two main stages. First, the amine (R-NH₂) attacks the electrophilic carbonyl carbon of phosgene (COCl₂). This is followed by the elimination of a molecule of HCl to form a carbamoyl chloride intermediate (R-NHCOCl). orgsyn.org This intermediate is often stable at low temperatures but can be isolated. In the second stage, applying heat causes the thermal decomposition of the carbamoyl chloride, which eliminates another molecule of HCl to afford the final isocyanate (R-NCO). google.comorgsyn.org A significant side reaction is the reaction of the highly reactive isocyanate product with unreacted amine, which forms a disubstituted urea. The two-step "cold-hot" process helps to prevent this by ensuring phosgene is in excess before significant isocyanate formation occurs. sabtechmachine.com

For phosgene-free routes , the mechanisms are more varied. In the reductive carbonylation of nitroarenes , extensive computational and experimental studies have been conducted to elucidate the complex catalytic cycle. digitellinc.com These investigations aim to identify the key intermediates, transition states, and the rate-determining step, which are crucial for designing more efficient catalysts and reaction conditions. digitellinc.comresearchgate.net

The Staudinger–aza-Wittig reaction mechanism involves the initial reaction of an organic azide with a phosphine (B1218219) (like triphenylphosphine) to form an iminophosphorane intermediate. This intermediate then undergoes a [2+2] cycloaddition with carbon dioxide, followed by the elimination of triphenylphosphine oxide, to generate the isocyanate. beilstein-journals.org

The mechanism of the Bucherer–Bergs reaction , which can produce hydantoins, is proposed to proceed through a reactive isocyanate intermediate that is formed in situ and then cyclizes to form the final product. nih.gov

Spectroscopic and Computational Elucidation of 2 Chloro 5 Nitrophenyl Isocyanate and Its Derivatives

Advanced Spectroscopic Techniques for Structural and Mechanistic Insights (e.g., in situ NMR, advanced IR)

Advanced spectroscopic methods are indispensable for elucidating the intricate structural details and monitoring the reactive nature of 2-Chloro-5-nitrophenyl isocyanate. While specific in-situ studies on this particular molecule are not extensively documented in publicly available literature, the application of these techniques to related aromatic isocyanates and nitroaromatic compounds provides a strong framework for understanding its spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental tools for confirming the molecular structure of this compound. The aromatic region of the 1H NMR spectrum is expected to show a complex splitting pattern due to the disubstitution on the benzene (B151609) ring. The chemical shifts of the aromatic protons are influenced by the electronic effects of the chloro and nitro substituents. The electron-withdrawing nature of both groups will generally lead to a downfield shift of the proton signals compared to unsubstituted benzene.

In-situ NMR techniques would be particularly valuable for studying the reactions of this compound. For instance, monitoring the reaction of the isocyanate group with nucleophiles, such as alcohols or amines, would allow for the direct observation of the disappearance of the isocyanate reactant and the appearance of new signals corresponding to the urethane (B1682113) or urea (B33335) products. This can provide kinetic data and insights into the reaction mechanism. For aromatic isocyanates, 15N NMR spectroscopy can be a powerful tool for directly probing the electronic environment of the nitrogen atom in the isocyanate group and its derivatives, although its lower natural abundance and sensitivity can be a challenge. researchgate.net

Infrared (IR) Spectroscopy: Advanced IR techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are highly effective for characterizing isocyanates. The most prominent and characteristic vibrational mode for the isocyanate group (-N=C=O) is its asymmetric stretching vibration, which appears as a strong and sharp absorption band typically in the range of 2240-2280 cm-1. This region of the IR spectrum is often clear of other absorptions, making it an excellent diagnostic peak.

The presence of the nitro group (NO2) will give rise to two strong stretching vibrations: an asymmetric stretch typically between 1570 and 1485 cm-1 and a symmetric stretch between 1370 and 1320 cm-1. globalresearchonline.net The C-Cl stretching vibration is expected in the fingerprint region of the spectrum. In-situ IR spectroscopy can be employed to follow the kinetics of reactions involving the isocyanate group, similar to in-situ NMR. The disappearance of the strong -N=C=O band and the appearance of new bands, such as the C=O stretching of a urethane or urea, can be monitored in real-time.

A summary of expected characteristic IR absorption frequencies for this compound is provided in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240 - 2280 |

| Nitro (-NO₂) | Asymmetric Stretch | 1570 - 1485 |

| Nitro (-NO₂) | Symmetric Stretch | 1370 - 1320 |

| C-Cl | Stretch | Fingerprint Region |

Computational Chemistry and Quantum Chemical Studies

Computational chemistry provides a powerful lens to investigate the properties of this compound at the molecular level, offering insights that can be challenging to obtain through experimental methods alone. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are well-suited for studying the electronic structure, reactivity, and conformational landscape of such molecules.

DFT calculations can be used to model the electronic structure of this compound and predict its reactivity. The distribution of electron density, molecular electrostatic potential (MESP), and the energies of the frontier molecular orbitals (HOMO and LUMO) are key descriptors of reactivity.

The electron-withdrawing nature of the chloro and nitro groups significantly influences the electronic properties of the benzene ring and the isocyanate functionality. The MESP map would likely show regions of negative potential around the oxygen atoms of the nitro and isocyanate groups, indicating their susceptibility to electrophilic attack. Conversely, the carbon atom of the isocyanate group is expected to be highly electrophilic, making it a prime target for nucleophilic attack.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. A smaller energy gap generally implies higher reactivity. For nitroaromatic compounds, DFT calculations have been shown to be effective in determining their electronic structures and predicting properties. researchgate.net The presence of the nitro group is expected to lower the LUMO energy, enhancing the molecule's ability to accept electrons.

The following table summarizes key electronic properties that can be predicted using computational methods.

| Property | Significance | Expected Trend for this compound |

| HOMO Energy | Relates to the ability to donate electrons | Lowered due to electron-withdrawing groups |

| LUMO Energy | Relates to the ability to accept electrons | Significantly lowered by the nitro group |

| HOMO-LUMO Gap | Indicator of chemical reactivity | Relatively small, suggesting high reactivity |

| Molecular Electrostatic Potential (MESP) | Visualizes charge distribution and reactive sites | Negative potential on oxygen atoms, positive on the isocyanate carbon |

| Natural Bond Orbital (NBO) Charges | Quantifies the charge on each atom | Significant positive charge on the isocyanate carbon |

Quantum chemical calculations are invaluable for modeling reaction pathways and analyzing transition states, providing a detailed understanding of reaction mechanisms. For this compound, this could involve modeling its reaction with various nucleophiles.

By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the kinetics and thermodynamics of the reaction. For instance, the reaction of a phenyl isocyanate with an alcohol to form a urethane can be modeled to determine if the reaction proceeds through a concerted or stepwise mechanism.

Transition state theory, combined with computational methods, can be used to calculate reaction rate constants. The geometry of the transition state provides crucial information about the molecular arrangement at the point of highest energy along the reaction coordinate.

The conformational flexibility of this compound, particularly the orientation of the isocyanate and nitro groups relative to the benzene ring, can be investigated using computational methods. While the benzene ring itself is rigid, rotation around the C-N bonds can lead to different conformers.

Calculations can determine the relative energies of these conformers and the energy barriers for their interconversion. For substituted benzenes, the preferred conformation is often a balance between steric hindrance and electronic effects. rsc.org In the case of this compound, the planarity of the nitro and isocyanate groups with the benzene ring would be influenced by steric repulsion with the adjacent chloro substituent.

Furthermore, computational studies can elucidate the nature and strength of intermolecular interactions in the solid state or in solution. For phenyl isocyanates, intermolecular interactions can play a significant role in their packing in the crystalline state. rsc.org These interactions can include dipole-dipole forces, van der Waals interactions, and potentially weak hydrogen bonds. Understanding these interactions is crucial for predicting the physical properties of the material.

Applications of 2 Chloro 5 Nitrophenyl Isocyanate in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthon for Complex Organic Molecules

2-Chloro-5-nitrophenyl isocyanate serves as a crucial building block, or synthon, in the intricate field of organic synthesis. Its utility stems from the presence of multiple reactive sites, which allow for the construction of complex molecular architectures. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and thiols. This reactivity, combined with the directing effects of the chloro and nitro substituents on the aromatic ring, makes it a valuable tool for chemists.

A notable application of this compound is in the synthesis of the antineoplastic drug GDC-0449. In a multi-step process, 2-(2-chloro-5-nitrophenyl)pyridine (B1455133) is synthesized as a key intermediate. chemicalpapers.comnih.gov This intermediate is then further elaborated to produce the final drug molecule. The synthesis of this intermediate highlights the role of the chloro and nitro groups in facilitating specific chemical transformations, such as cross-coupling and reduction reactions. chemicalpapers.com

The reactivity of the isocyanate group is central to its function as a synthon. It can be prepared from 2-chloro-5-nitroaniline (B146338) through phosgenation. google.comnih.gov This process converts the primary amine into the highly reactive isocyanate functional group, which can then participate in a wide array of chemical reactions to build more complex structures.

Synthesis of Diverse Heterocyclic Compounds

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of a wide variety of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These compounds are of significant interest due to their diverse biological activities.

Pyranopyrazoles: While direct synthesis of pyranopyrazoles using this compound is not extensively documented, the synthesis of pyranopyrazole derivatives often involves multi-component reactions. nih.gov These reactions typically utilize starting materials like hydrazine (B178648) hydrate, ethyl acetoacetate, and malononitrile, often in the presence of a catalyst. nih.gov

Benzothiazoles: The synthesis of benzothiazoles can be achieved through various routes. One common method involves the reaction of 2-aminobenzothiazoles with other reagents. nih.gov For instance, 2-amino-5-nitrobenzothiazole can be prepared from 2-chloro-5-nitroaniline. google.com This intermediate can then be further modified to create a diverse range of benzothiazole (B30560) derivatives. Another approach involves the cyclization of substituted anilines with sulfur-containing reagents. rsc.org

Triazoles: Triazoles are another important class of heterocyclic compounds that can be synthesized using precursors derived from this compound. The synthesis of triazoles often involves the reaction of hydrazines with various reagents. nih.govderpharmachemica.commdpi.com For example, 1,2,4-triazole (B32235) derivatives can be synthesized from substituted thiosemicarbazides, which can be prepared from the corresponding isothiocyanates. derpharmachemica.com The isothiocyanate analog, 2-chloro-5-nitrophenyl isothiocyanate, serves as a useful starting material in this context. scbt.comletopharm.com

Precursor for Functional Materials

The chemical properties of this compound make it a valuable precursor for the development of functional materials. The presence of the nitro group and the chloro substituent on the aromatic ring allows for a range of chemical modifications, leading to materials with specific desired properties.

One area of application is in the synthesis of benzothiazinones, a class of compounds with potential antitubercular activity. nih.gov The synthesis of these compounds can start from precursors like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid. nih.gov While not a direct application of this compound, this demonstrates how related nitro- and chloro-substituted aromatics are key to creating functional molecules.

Furthermore, the reactivity of the isocyanate group allows for its incorporation into larger polymer structures. This can be used to modify the properties of existing polymers or to create entirely new materials with tailored functionalities. The nitro group can be subsequently reduced to an amino group, providing a further point for chemical modification and functionalization.

Development of Novel Reagents and Ligands

The unique electronic and steric properties of this compound and its derivatives make them valuable in the development of novel reagents and ligands for various chemical applications.

The isocyanate itself can act as a reagent for the derivatization of alcohols and amines, a process that can be useful in analytical chemistry for the detection and quantification of these functional groups. The resulting urea (B33335) or carbamate (B1207046) derivatives often have distinct physical properties, such as altered solubility or chromatographic behavior, which facilitates their analysis.

Furthermore, the aromatic ring of this compound can be functionalized to create more complex molecules that can act as ligands for metal catalysts. The presence of the chloro and nitro groups influences the electron density of the aromatic ring, which in turn affects the coordinating ability of any attached ligand moieties. For example, related compounds like 2-chloro-5-fluoronitrobenzene (B1580903) are used in the synthesis of ligands for serotonin (B10506) transporters. ossila.com This highlights the potential for developing highly specific ligands by carefully tuning the substituents on the phenyl ring.

Future Research Directions and Unaddressed Challenges

Exploration of Unconventional Reactivity and Catalysis for 2-Chloro-5-nitrophenyl Isocyanate

The reactivity of this compound is largely dictated by the highly electrophilic isocyanate group, which readily engages with nucleophiles. The electron-withdrawing nature of the nitro group further enhances this reactivity, making the compound a potent building block. alibaba.com While conventional reactions with amines and alcohols to form ureas and carbamates are well-established, a vast landscape of unconventional reactivity remains to be explored.

Future research should pivot towards catalytic systems that can modulate and expand the reaction scope of this isocyanate. For instance, the use of amidine-based catalysts (ABCs) has been noted in the context of reactions involving this compound, hinting at the potential for developing novel catalytic transformations. sigmaaldrich.com Investigations into enantioselective catalysis would be particularly valuable, enabling the synthesis of chiral molecules for applications in pharmaceuticals and materials science.

Further research into the following areas would be beneficial:

Transition-metal catalysis: Exploring reactions that go beyond the typical reactivity of the isocyanate group, such as C-H activation or cross-coupling reactions involving the chloro-substituent, could lead to novel molecular scaffolds.

Photoredox catalysis: The nitroaromatic system suggests that photoredox-mediated transformations could unlock new reaction pathways, potentially leading to radical-based additions or cyclizations.

Organocatalysis: Developing new organocatalytic methods for asymmetric transformations of this compound would be a significant advancement, offering a metal-free approach to chiral synthesis.

Development of Sustainable and Atom-Economical Methodologies in Synthesis and Applications

The principles of green chemistry, particularly sustainability and atom economy, present a critical challenge and a significant opportunity in the context of this compound chemistry. The development of synthetic routes and applications that minimize waste and maximize the incorporation of all reactant atoms into the final product is a key goal for modern chemical research.

Currently, the synthesis and reactions of isocyanates can involve hazardous reagents and produce significant byproducts. Future research should focus on developing greener alternatives. This includes:

Phosgene-free synthesis: The traditional synthesis of isocyanates often employs highly toxic phosgene (B1210022). Research into alternative, safer methods for the synthesis of this compound is crucial.

Catalytic approaches: The use of catalytic amounts of reagents instead of stoichiometric amounts can significantly improve the atom economy of reactions involving this isocyanate.

Solvent selection: Investigating the use of greener, more benign solvents or even solvent-free reaction conditions would reduce the environmental impact of processes utilizing this compound.

The application of this compound in the synthesis of biologically active compounds, such as anti-inflammatory 1,1-dioxido propenone derivatives, highlights its utility. chemicalbook.com However, optimizing these syntheses to be more atom-economical is an ongoing challenge.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into flow chemistry and automated synthesis platforms represents a significant leap forward in terms of efficiency, safety, and scalability. The high reactivity of isocyanates can lead to exothermic reactions that are often difficult to control in traditional batch processes. Flow chemistry offers superior heat and mass transfer, enabling better control over reaction conditions and improving safety.

Future research in this area should concentrate on:

Development of continuous flow processes: Designing and optimizing continuous flow reactors for the synthesis and subsequent reactions of this compound. This would allow for on-demand production and seamless integration into multi-step synthetic sequences.

Reaction optimization: Utilizing the precise control offered by flow chemistry to rapidly screen and optimize reaction parameters such as temperature, pressure, residence time, and stoichiometry.

In-line analysis: Integrating in-line analytical techniques (e.g., IR, NMR, and mass spectrometry) to monitor reactions in real-time, allowing for rapid process optimization and quality control.

The automation of these flow processes would further enhance throughput and reproducibility, facilitating the rapid synthesis of compound libraries for drug discovery and materials science research.

Computational Design and High-Throughput Screening for Novel Transformations and Derivatives

Computational chemistry and high-throughput screening (HTS) are powerful tools that can accelerate the discovery of new reactions and derivatives of this compound. The use of this isocyanate in combinatorial processes to create libraries of thiophene (B33073) compounds has been documented, underscoring its suitability for HTS approaches. googleapis.com

Future research should leverage these technologies more extensively by:

Computational modeling: Employing density functional theory (DFT) and other computational methods to predict the reactivity of this compound, explore reaction mechanisms, and design novel catalysts for specific transformations.

Virtual screening: Creating virtual libraries of potential reactants and catalysts to identify promising candidates for experimental validation, thereby reducing the time and resources required for discovery.

High-throughput experimentation: Combining automated synthesis platforms with rapid screening assays to evaluate the reactivity of this compound with a large number of diverse substrates and under a wide range of conditions.

Q & A

Basic Questions

Q. What safety protocols are critical when handling 2-chloro-5-nitrophenyl isocyanate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of vapors or dust .

- Ventilation : Ensure adequate airflow; avoid confined spaces. Monitor for phosgene byproducts during synthesis (phosgene content <0.05% in optimized reactions) .

- Spill Management : Contain spills with inert absorbents (e.g., vermiculite). Avoid water contact to prevent exothermic reactions. Clean using chlorobenzene or dry solvents .

Q. What synthetic routes yield high-purity this compound, and what are the optimal reaction conditions?

- Methodological Answer :

- Key Reaction : Reacting 2-chloro-5-nitrobenzoic acid derivatives with thionyl chloride (SOCl₂) in chlorobenzene under reflux (4 hours) produces the isocyanate. Dimethylformamide (DMF) catalyzes the reaction .

- Purification : Distill under reduced pressure (1 mbar, ~130°C) to achieve >99% purity. Yield optimization requires controlled reagent addition (e.g., 20–30 minutes for amine addition) and post-reaction HCl treatment to precipitate impurities .

- Yield Data :

| Scale (mol) | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 0.04 | Chlorobenzene | DMF | 95 | 99 |

| 0.56 | Chlorobenzene | DMF | 93 | 99 |

Q. How can researchers analytically distinguish this compound from structurally similar nitro-chloro compounds?

- Methodological Answer :

- Spectroscopy :

- FT-IR : The isocyanate group (-NCO) shows a sharp peak at ~2250–2275 cm⁻¹, absent in amides or nitrobenzenes .

- ¹H NMR : Aromatic protons adjacent to nitro and chloro groups appear as doublets (δ 8.2–8.5 ppm) .

- Titration : Residual phosgene can be quantified via iodometric titration (<0.05% in purified batches) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents on this compound influence its reactivity in nucleophilic additions?

- Methodological Answer :

- Electronic Effects : The nitro (-NO₂) and chloro (-Cl) groups at the 5- and 2-positions create a strong electron-deficient aromatic ring, enhancing the electrophilicity of the isocyanate group (-NCO). This facilitates nucleophilic attacks by amines or alcohols .

- Kinetic Studies : Second-order kinetics are observed in urea formation reactions. Rate constants (k) increase with polar aprotic solvents (e.g., DMF) due to stabilized transition states .

Q. What advanced methodologies are used to study the reaction mechanisms of this compound in forming urea derivatives?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measures binding enthalpy (ΔH) and stoichiometry during urea formation. For example, reactions with aliphatic amines exhibit ΔH ≈ -50 kJ/mol .

- Surface Plasmon Resonance (SPR) : Tracks real-time interaction kinetics between the isocyanate and amine-functionalized surfaces, providing association/dissociation rates (kₐ, k𝒹) .

Q. How can this compound be applied in synthesizing heterocyclic compounds like benzo[b]thiophenes?

- Methodological Answer :

- Willgerodt-Kindler Reaction : React with primary/secondary amines and sulfur under one-pot conditions. For example:

- Conditions : Stir at 80–100°C for 6–12 hours in DMF.

- Outcome : Forms 3-aminobenzo[b]thiophenes with yields >70%. The nitro group stabilizes intermediates via resonance .

- Mechanistic Insight : The isocyanate acts as an electrophilic partner, undergoing cyclocondensation with thiols or amines to form fused rings .

Data Contradictions and Gaps

- Synthesis Yield Variability : reports yields of 93–95%, but scalability beyond 0.56 mol is untested. Researchers should validate reproducibility under inert atmospheres (N₂/Ar) .

- Biological Activity : No direct evidence exists for the compound’s bioactivity. Hypotheses based on structural analogs (e.g., nitroaromatic antimicrobials) suggest potential, but empirical studies (e.g., MIC assays) are needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。